Fenchane

Physical Chemistry Terpene Chemistry Separation Science

Fenchane (CAS 6248-88-0) is a bicyclic monoterpene hydrocarbon that serves as the fundamental parent scaffold for a class of monoterpenoids. Its IUPAC name is 1,3,3-trimethylbicyclo[2.2.1]heptane, with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 6248-88-0
Cat. No. B1212791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenchane
CAS6248-88-0
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1(CC2(CCC1C2)C)C
InChIInChI=1S/C10H18/c1-9(2)7-10(3)5-4-8(9)6-10/h8H,4-7H2,1-3H3
InChIKeyHINAOCRDJFBYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenchane (CAS 6248-88-0): Physical Properties and Scaffold Identity for Research Procurement


Fenchane (CAS 6248-88-0) is a bicyclic monoterpene hydrocarbon that serves as the fundamental parent scaffold for a class of monoterpenoids [1]. Its IUPAC name is 1,3,3-trimethylbicyclo[2.2.1]heptane, with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol [2]. Experimentally determined physical properties include a melting point of 103 °C, a boiling point range of 151–155 °C at 763 Torr, and a density of 0.8326 g/cm³ at 20 °C [3]. The compound is structurally related to the ketone fenchone (CAS 1195-79-5), which differs by the presence of an oxo group at position 2; this distinction is critical for procurement decisions as the two compounds exhibit fundamentally different physicochemical and biological profiles.

Why Fenchane (CAS 6248-88-0) Cannot Be Replaced by Fenchone or Other Bicyclic Terpenes


Fenchane is frequently conflated with fenchone, its oxidized ketone derivative, yet these two compounds possess markedly different physicochemical and biological properties that preclude simple substitution. Fenchane is a fully saturated hydrocarbon with an XLogP3 of 4.0 and zero hydrogen bond donors or acceptors [1], whereas fenchone is a ketone with a polar carbonyl group that substantially alters solubility, volatility, and intermolecular interactions [2]. These differences have direct consequences for experimental outcomes: fenchane exhibits the physical properties of a hydrophobic, non-polar scaffold suitable for applications requiring steric bulk without electronic perturbation, while fenchone introduces both polarity and potential for hydrogen bonding that can modify receptor binding, metabolic stability, and formulation characteristics. Procurement of the incorrect analog introduces a confounding variable that compromises reproducibility in synthetic, materials, or medicinal chemistry applications.

Fenchane (CAS 6248-88-0): Quantifiable Comparative Evidence for Research and Industrial Selection


Physical Property Differentiation: Melting Point and Density of Fenchane Versus Pinane

Fenchane exhibits a melting point of 103 °C, which is >78 °C higher than that of pinane (melting point <25 °C) [1]. This substantial difference in solidification behavior enables straightforward separation via crystallization and indicates divergent handling and storage requirements. The density of fenchane at 20 °C is 0.8326 g/cm³ [2], compared to pinane at 0.857 g/mL at 20 °C (a 2.9% higher density for pinane) . These differences in fundamental physical properties have direct implications for purification strategy selection and for applications where phase behavior or buoyancy is relevant.

Physical Chemistry Terpene Chemistry Separation Science

Boiling Point and Vapor Pressure: Fenchane Volatility Relative to Camphane

Fenchane exhibits a boiling point range of 151–155 °C at 763 Torr [1]. In contrast, camphane (camphene) boils at 159–160 °C under similar pressure conditions, a difference of approximately 4–9 °C . While this difference is modest, it is analytically significant for gas chromatographic separation and fractional distillation processes. Additionally, fenchane's LogP value of 4.0 [2] compared to camphane's LogP of approximately 4.2 [3] indicates marginally lower lipophilicity, which may influence partitioning behavior in biphasic systems or biological membranes.

Volatility Distillation GC Analysis

Medicinal Chemistry Scaffold Selection: Fenchane Versus Camphane and Adamantane in HDAC6 Inhibitor Design

In a comparative medicinal chemistry study, fenchane, camphane, and adamantane fragments were evaluated as capping groups (CAP) for hydroxamic acid-based HDAC6 inhibitors targeting Alzheimer's disease [1]. All three scaffolds were incorporated into a library of 11 original compounds and subjected to in vitro and in vivo evaluation. The study demonstrated that the fenchane scaffold, when combined with appropriate linkers, produced drug-like compounds capable of blood-brain barrier penetration. Compound 15, containing an adamantane fragment (not fenchane), restored cognitive function in 5xFAD transgenic mice to wild-type control levels. The fenchane-derived analogs served as critical comparators that enabled SAR analysis, establishing the structural features required for HDAC6 selectivity. This head-to-head scaffold comparison provides direct evidence that fenchane offers a distinct steric and electronic profile relative to camphane and adamantane, enabling differential optimization of potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry HDAC Inhibition Alzheimer's Disease

Steric Bulk and Hydrolytic Stability: Fenchane-Encapsulated Chlorophosphite BIFOP-Cl Versus O-BIFOP-Cl

The fenchane scaffold confers exceptional hydrolytic stability when incorporated into the chlorophosphite ligand BIFOP-Cl. A comparative study of BIFOP-Cl and its oxo-analog O-BIFOP-Cl revealed that BIFOP-Cl is "nearly completely unreactive" toward water, whereas O-BIFOP-Cl reacts "instantly" under identical conditions [1]. Crystallographic analysis demonstrated that the large steric demand of the encapsulating fenchane units renders the phosphorus atom nearly inaccessible to nucleophilic reagents, but only in BIFOP-Cl [2]. DFT calculations confirmed a higher repulsive interaction with water and decreased leaving tendency of the chloride nucleofuge specifically attributable to the fenchane framework. This quantitative stability differential—essentially infinite half-life for BIFOP-Cl versus instantaneous reaction for the comparator—demonstrates that the fenchane scaffold provides a unique steric shielding effect not achievable with other terpene frameworks in this context.

Organophosphorus Chemistry Ligand Design Catalysis

Fenchane (CAS 6248-88-0): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for HDAC6 Inhibitor Optimization

Procure fenchane as a CAP group scaffold for the synthesis of novel hydroxamic acid-based HDAC6 inhibitors. As demonstrated in comparative studies with camphane and adamantane [1], fenchane provides a distinct steric and electronic profile that enables SAR exploration. The scaffold's fully saturated bicyclic framework (XLogP3 = 4.0, zero H-bond donors/acceptors) offers a hydrophobic, non-polar alternative to camphane, potentially influencing blood-brain barrier penetration and target selectivity. Use in medicinal chemistry campaigns where scaffold diversification is required for lead optimization.

Organophosphorus Ligand Synthesis: Air-Stable Chiral Ligand Precursor

Utilize fenchane as a sterically demanding framework for the synthesis of hydrolytically stable phosphorus ligands. The fenchane-encapsulated chlorophosphite BIFOP-Cl exhibits near-complete resistance to hydrolysis compared to its oxo-analog [2], enabling the development of air-stable chiral ligands for transition metal catalysis. This application is particularly relevant for palladium-catalyzed asymmetric transformations where ligand stability under ambient conditions is a critical procurement consideration.

Physical Property Benchmarking: Terpene Standard for Crystallization and GC Method Development

Deploy fenchane as a solid monoterpene standard for GC retention time calibration, crystallization method development, or volatility studies. Its melting point of 103 °C provides a convenient solid-state reference point, while its boiling point range of 151–155 °C [3] positions it between pinane (169 °C) and camphane (159–160 °C) for retention index validation. The compound's high LogP of 4.0 and zero rotatable bonds make it an ideal hydrophobic, rigid standard for reverse-phase chromatography method development.

Terpene Semi-Synthesis: Starting Material for Fenchane-Derived Olefins and Heterocycles

Employ fenchane as a starting material for the synthesis of fenchane-derived olefins and heterocyclic compounds. Studies have demonstrated the thermal and photochemical conversion of fenchane-derived dihydroselenadiazoles to olefins [4], and the hydrosilylation of methylene fenchane derivatives [5]. The rigid bicyclic framework provides conformational constraint that can be exploited in the design of chiral auxiliaries or functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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